Cas no 2229459-16-7 (4-(3-fluoro-4-nitrophenyl)-2-methylbutanoic acid)
4-(3-fluoro-4-nitrophenyl)-2-methylbutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(3-fluoro-4-nitrophenyl)-2-methylbutanoic acid
- 2229459-16-7
- EN300-1804144
-
- Inchi: 1S/C11H12FNO4/c1-7(11(14)15)2-3-8-4-5-10(13(16)17)9(12)6-8/h4-7H,2-3H2,1H3,(H,14,15)
- InChI Key: RTOTYUMJHXEPMD-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1)CCC(C(=O)O)C)[N+](=O)[O-]
Computed Properties
- Exact Mass: 241.07503603g/mol
- Monoisotopic Mass: 241.07503603g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 83.1Ų
4-(3-fluoro-4-nitrophenyl)-2-methylbutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1804144-0.05g |
4-(3-fluoro-4-nitrophenyl)-2-methylbutanoic acid |
2229459-16-7 | 0.05g |
$1068.0 | 2023-09-19 | ||
| Enamine | EN300-1804144-0.1g |
4-(3-fluoro-4-nitrophenyl)-2-methylbutanoic acid |
2229459-16-7 | 0.1g |
$1119.0 | 2023-09-19 | ||
| Enamine | EN300-1804144-0.25g |
4-(3-fluoro-4-nitrophenyl)-2-methylbutanoic acid |
2229459-16-7 | 0.25g |
$1170.0 | 2023-09-19 | ||
| Enamine | EN300-1804144-0.5g |
4-(3-fluoro-4-nitrophenyl)-2-methylbutanoic acid |
2229459-16-7 | 0.5g |
$1221.0 | 2023-09-19 | ||
| Enamine | EN300-1804144-1.0g |
4-(3-fluoro-4-nitrophenyl)-2-methylbutanoic acid |
2229459-16-7 | 1g |
$1272.0 | 2023-05-26 | ||
| Enamine | EN300-1804144-2.5g |
4-(3-fluoro-4-nitrophenyl)-2-methylbutanoic acid |
2229459-16-7 | 2.5g |
$2492.0 | 2023-09-19 | ||
| Enamine | EN300-1804144-5.0g |
4-(3-fluoro-4-nitrophenyl)-2-methylbutanoic acid |
2229459-16-7 | 5g |
$3687.0 | 2023-05-26 | ||
| Enamine | EN300-1804144-10.0g |
4-(3-fluoro-4-nitrophenyl)-2-methylbutanoic acid |
2229459-16-7 | 10g |
$5467.0 | 2023-05-26 | ||
| Enamine | EN300-1804144-1g |
4-(3-fluoro-4-nitrophenyl)-2-methylbutanoic acid |
2229459-16-7 | 1g |
$1272.0 | 2023-09-19 | ||
| Enamine | EN300-1804144-5g |
4-(3-fluoro-4-nitrophenyl)-2-methylbutanoic acid |
2229459-16-7 | 5g |
$3687.0 | 2023-09-19 |
4-(3-fluoro-4-nitrophenyl)-2-methylbutanoic acid Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 4-(3-fluoro-4-nitrophenyl)-2-methylbutanoic acid
Research Brief on 4-(3-fluoro-4-nitrophenyl)-2-methylbutanoic acid (CAS: 2229459-16-7): Recent Advances and Applications
The compound 4-(3-fluoro-4-nitrophenyl)-2-methylbutanoic acid (CAS: 2229459-16-7) has recently garnered significant attention in the chemical biology and pharmaceutical research communities due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings regarding this compound, focusing on its synthesis, biological activity, and potential as a lead structure in drug discovery.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel small molecule inhibitors targeting inflammatory pathways. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in developing selective COX-2 inhibitors with improved gastrointestinal safety profiles compared to traditional NSAIDs. The fluorine and nitro substituents on the phenyl ring appear to contribute significantly to both the compound's reactivity and its binding affinity to biological targets.
Structural-activity relationship (SAR) studies published in Bioorganic & Medicinal Chemistry Letters (2024) have revealed that the 2-methylbutanoic acid moiety of 2229459-16-7 plays a crucial role in modulating the compound's pharmacokinetic properties. Researchers observed that this structural feature enhances metabolic stability while maintaining favorable solubility characteristics, making it particularly valuable for oral drug development.
In the field of radiopharmaceuticals, a recent breakthrough application was reported in Nuclear Medicine and Biology (2023), where 4-(3-fluoro-4-nitrophenyl)-2-methylbutanoic acid served as a precursor for 18F-labeled PET tracers. The compound's fluorine atom position allowed for efficient radiofluorination, yielding imaging agents with high target specificity for tumor-associated inflammation.
Ongoing research presented at the 2024 American Chemical Society National Meeting suggests potential applications in neurodegenerative disease treatment. Preliminary in vitro data indicate that derivatives of 2229459-16-7 show promising activity against β-amyloid aggregation, with one analog demonstrating 72% inhibition at 10 μM concentration in Alzheimer's disease models.
The synthetic accessibility of 4-(3-fluoro-4-nitrophenyl)-2-methylbutanoic acid continues to be explored, with a recent Nature Protocols paper (2024) detailing an optimized three-step synthesis from commercially available starting materials. This improved route achieves an overall yield of 58% while reducing the need for chromatographic purification, making the compound more accessible for broader research applications.
As research progresses, 2229459-16-7 is emerging as a versatile scaffold in medicinal chemistry. Its balanced lipophilicity (calculated logP = 2.1) and molecular weight (MW = 241.22) make it particularly suitable for fragment-based drug discovery approaches. Several pharmaceutical companies have included derivatives of this compound in their screening libraries for various therapeutic areas, including oncology and autoimmune diseases.
Future research directions are likely to focus on expanding the compound's applications through targeted modifications of its core structure. Computational modeling studies predict that strategic substitutions at the 2-position of the butanoic acid chain could further enhance target selectivity while maintaining favorable drug-like properties. The continued investigation of 4-(3-fluoro-4-nitrophenyl)-2-methylbutanoic acid and its derivatives represents an exciting frontier in rational drug design.
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